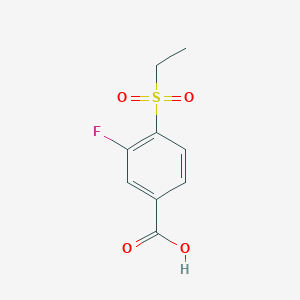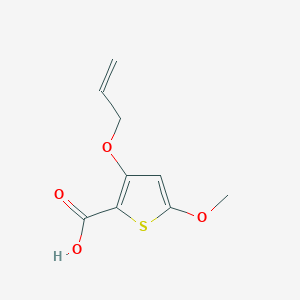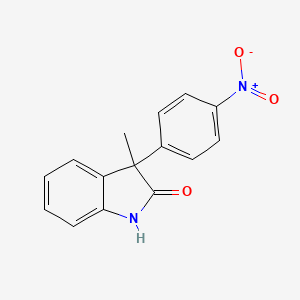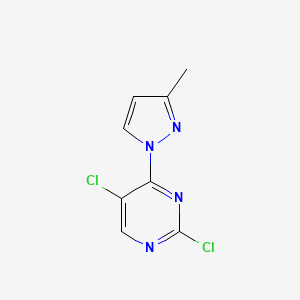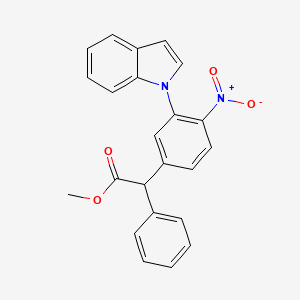
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene is a chemical compound with the molecular formula C10H12BrClO. It is an important intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. This compound is commonly found as a white powder and is known for its role in the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent .
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process.
Analyse Chemischer Reaktionen
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:
Potassium Channel Blockers: The compound is utilized in the development of potassium channel blockers, which have potential therapeutic applications in treating cardiovascular diseases.
Histamine H3 Receptor Ligands: It serves as a precursor in the synthesis of non-imidazole histamine H3 receptor ligands, which are being investigated for their potential in treating neurological disorders.
Antitumor Agents: The compound is also explored for its role in the synthesis of antitumor agents, contributing to cancer research.
Hepatitis C Virus Entry Inhibitors: Research has shown its utility in the development of inhibitors that prevent the entry of the hepatitis C virus into host cells.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene depends on its specific application. For instance, as an intermediate in the synthesis of omoconazole nitrate, it contributes to the antifungal activity by disrupting the cell membrane of fungi, leading to cell death. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilyl group instead of a chlorobenzene ring, leading to different chemical properties and uses.
4-(3-Bromopropoxy)-1-chloro-2-methylbenzene: Similar structure but with different substitution patterns, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular synthetic applications.
Eigenschaften
CAS-Nummer |
50912-62-4 |
|---|---|
Molekularformel |
C10H12BrClO |
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
1-(3-bromopropoxy)-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(12)3-4-10(8)13-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
PHUUFMURRCLRAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)
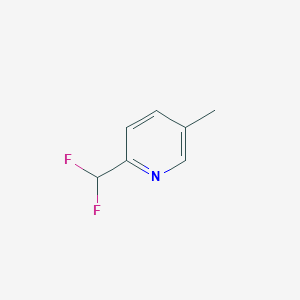
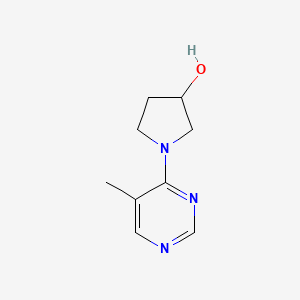


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
